2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
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Overview
Description
The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide” is a complex organic molecule. It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thiouracil was reacted with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature to afford a related compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT) calculations, vibrational spectral analysis, and molecular docking . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .Scientific Research Applications
Synthesis and Biological Activity
Research has led to the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showcasing significant anti-monoamine oxidase and antitumor activities. These compounds were obtained by reacting specific precursors with halides and further transformations, underlining the chemical versatility and potential therapeutic applications of such derivatives (Markosyan et al., 2015).
Antimicrobial Applications
One compound within this family demonstrated noteworthy antimicrobial activity against various strains such as S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents. This activity emphasizes the importance of structural modifications in enhancing the biological effectiveness of these molecules (Attia et al., 2014).
Antitumor Activity and Molecular Docking
Several novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor potential. This research not only highlights the antitumor capabilities of these compounds but also employs molecular docking to understand their interactions with biological targets, providing insights into their mechanism of action (Al-Suwaidan et al., 2016).
Antituberculosis and Cytotoxicity
Further studies on 3-heteroarylthioquinoline derivatives revealed significant in vitro activity against Mycobacterium tuberculosis, with certain compounds showing promising activity with minimal cytotoxic effects. These findings suggest potential therapeutic applications for treating tuberculosis while ensuring safety profiles (Chitra et al., 2011).
Chemical Synthesis and Transformation
Research has also focused on the synthesis and transformation of related compounds, providing valuable methodologies for creating diverse heterocyclic compounds. These studies contribute to the broader understanding of chemical reactions and their applications in synthesizing biologically active molecules (Dyachenko & Vovk, 2012).
Future Directions
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S/c33-26(29-20-4-2-1-3-5-20)17-38-28-30-23-8-7-21(31-10-12-35-13-11-31)15-22(23)27(34)32(28)16-19-6-9-24-25(14-19)37-18-36-24/h6-9,14-15,20H,1-5,10-13,16-18H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRSKPLSFCJNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide |
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